molecular formula C12H6Cl2N2OS B3037562 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole CAS No. 478260-89-8

2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No.: B3037562
CAS No.: 478260-89-8
M. Wt: 297.2 g/mol
InChI Key: LKNUZNKDGINECK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H6Cl2N2OS and its molecular weight is 297.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Properties

1,3,4-Oxadiazoles, including derivatives like 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole, have been investigated for their fungicidal properties. Research has demonstrated that these compounds exhibit varying degrees of toxicity against fungi such as Curvularia verruciformis and Alternaria tenuis. For example, some synthesized 3-arylaminomethyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones showed a significant range of inhibition (38-100%) against these test organisms (Goswami et al., 1984). Another study involving 1-(2,4-dichlorobenzoyl) hydrazones and 2-aryl/aralkyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles reported comparable antifungal activity (Dutta et al., 1986).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of 1,3,4-oxadiazoles. For instance, efficient methods for synthesizing 5-substituted 2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles and 2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazoles were reported, showcasing the versatility in producing these compounds (Kudelko et al., 2013; 2014).

Antibacterial Screening

The antibacterial properties of 1,3,4-oxadiazole derivatives have also been a significant area of research. A series of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles were synthesized and screened for their antibacterial activity, showing moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Anti-inflammatory Activities

Research has explored the potential anti-inflammatory activities of 1,3,4-oxadiazole derivatives. For instance, several 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles were synthesized and evaluated for their anti-inflammatory properties. Some compounds exhibited comparable activity to the reference drug Indometacin (Koksal et al., 2008).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-7-3-4-8(9(14)6-7)11-15-16-12(17-11)10-2-1-5-18-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNUZNKDGINECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215211
Record name 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478260-89-8
Record name 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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